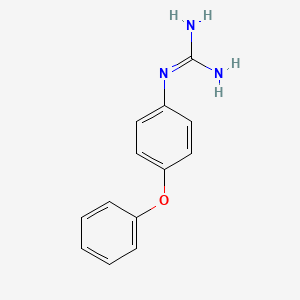

1-(4-Phenoxyphenyl)guanidine

Description

Significance of the Guanidine (B92328) Scaffold in Organic Chemistry Research

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental scaffold in organic and medicinal chemistry. researchgate.netresearchgate.net Its derivatives are found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. researchgate.netmdpi.com The guanidine unit's high basicity, often placing it in the category of "superbases," is a key feature, stemming from the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. mdpi.comineosopen.org This delocalization of positive charge across the three nitrogen atoms also allows for the formation of strong hydrogen bonds, a crucial aspect in molecular recognition and catalysis. ineosopen.org The versatility of the guanidine scaffold makes it a valuable building block in the synthesis of complex molecules and functional materials. researchgate.netineosopen.org

Overview of Arylguanidine Systems in Advanced Chemical Studies

The incorporation of an aryl group directly onto the guanidine scaffold gives rise to arylguanidines, a class of compounds with distinct electronic and structural properties. The aromatic ring influences the basicity and nucleophilicity of the guanidine moiety, while the guanidine group, in turn, can modulate the electronic character of the aromatic system. This mutual interaction is pivotal in the design of molecules for advanced chemical studies. Arylguanidines are investigated for their potential applications in various fields, including catalysis and materials science. The ability to systematically modify the substitution pattern on the aromatic ring allows for the fine-tuning of the compound's properties, making arylguanidine systems a versatile platform for chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-phenoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H4,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVZHNGTRYMNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653169 | |

| Record name | N''-(4-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105901-53-9 | |

| Record name | N''-(4-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 1-(4-Phenoxyphenyl)guanidine, offering non-destructive and highly detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ) are influenced by the electron density around the nuclei, providing clues about their bonding and neighboring functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the protons of the guanidine (B92328) group. The protons on the phenoxy-substituted ring and the phenyl group attached to the guanidine moiety will appear in the aromatic region, typically between 6.8 and 7.5 ppm. The integration of these signals would correspond to the number of protons on each ring. The N-H protons of the guanidine group are expected to appear as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would display distinct peaks for the carbons of the phenyl rings and a characteristic signal for the guanidinyl carbon. The carbon of the C=N bond in the guanidine group is typically observed further downfield, around 155-160 ppm. The aromatic carbons would resonate in the range of 115-160 ppm, with those directly attached to the oxygen and nitrogen atoms showing distinct chemical shifts.

Below are the predicted NMR data for this compound.

Predicted ¹H NMR Data for this compound This data is predicted and may not reflect experimental values.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 2H | Ar-H |

| ~7.00 - 7.15 | m | 7H | Ar-H |

| ~5.50 - 6.50 | br s | 4H | -NH₂ and =NH |

Predicted ¹³C NMR Data for this compound This data is predicted and may not reflect experimental values.

| Chemical Shift (ppm) | Assignment |

| ~158.0 | C=N (Guanidine) |

| ~157.0 | Ar-C (C-O) |

| ~152.0 | Ar-C (C-O) |

| ~144.0 | Ar-C (C-N) |

| ~130.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectrometry (MS): Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern can provide structural information. Common fragmentation pathways for related phenylguanidine structures involve cleavage of the C-N bond and fragmentation of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound. The exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretical mass calculated from its chemical formula (C₁₃H₁₄N₄O).

Below is a table of expected mass spectrometry data.

Expected Mass Spectrometry Data for this compound This data is based on theoretical calculations.

| Ion | Calculated m/z |

| [M]⁺ | 242.1168 |

| [M+H]⁺ | 243.1246 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-N, and C-O bonds, as well as vibrations from the aromatic rings. The N-H stretching vibrations of the guanidine group would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching of the guanidine moiety is expected around 1650 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Characteristic IR Absorption Bands for this compound This data is based on typical functional group absorption ranges.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3500 | N-H Stretch | Guanidine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| ~1650 | C=N Stretch | Guanidine |

| 1500 - 1600 | C=C Stretch | Aromatic |

| 1200 - 1250 | C-O-C Stretch | Aryl Ether |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. Guanidino compounds, including this compound, are generally non-volatile due to their high polarity and the presence of hydrogen bonding. Therefore, direct analysis by GC is challenging.

To make them suitable for GC analysis, guanidino compounds typically require a derivatization step to increase their volatility. Common derivatizing agents include glyoxal (B1671930) or hexafluoroacetylacetone (B74370) and ethyl chloroformate, which react with the guanidino group to form more volatile derivatives. Once derivatized, the compound can be separated on a capillary column (e.g., HP-5) and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of guanidino compounds due to their polarity and solubility in common HPLC mobile phases.

Reversed-Phase HPLC (RP-HPLC): This is a widely used mode for the separation of guanidine derivatives. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Due to the basic nature of the guanidine group, ion-pairing agents may also be added to the mobile phase to improve retention and resolution.

Mixed-Mode Chromatography: For highly polar compounds like guanidine, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior separation. This approach can be particularly useful for separating this compound from other polar and nonpolar impurities. Detection is typically achieved using a UV detector, as the phenyl groups in the molecule will absorb UV light.

Ion Chromatography for Guanidine Derivatives

Ion chromatography (IC) is a powerful technique for the analysis of ionic species, making it well-suited for the determination of guanidine and its derivatives, which are strongly basic and exist as cations in acidic conditions. nih.gov This method leverages ion-exchange principles to separate analytes based on their charge and affinity for a stationary phase.

New ion chromatographic materials have been developed to enhance the separation and quantification of guanidine compounds. For instance, a novel stationary phase based on glutamic acids bonded to resorcinarene (B1253557) moieties on a divinylbenzene (B73037) macroporous resin has been introduced for the separation of cationic pharmaceuticals, including guanidines. nih.gov The strong basicity of the guanidine moiety allows for its effective separation on such cation-exchange columns. nih.govnih.gov

For detection, suppressed conductivity is a common approach. thermofisher.com This technique minimizes the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. An IC method using a Dionex IonPac CS20 cation-exchange column with suppressed conductivity detection has been validated for the assay of guanidine in pharmaceutical formulations. thermofisher.com This method is advantageous as it does not require a pre-analysis derivatization step. thermofisher.com Other detection methods, such as integrated pulsed amperometric detection (IPAD) and UV-vis detection, have also been employed, achieving low detection limits. nih.gov

The performance of IC methods for guanidine derivatives is characterized by high precision and good recoveries. For example, a study reported peak area precision between 0.01-2.89% for IPAD, conductivity, and UV-vis detection, with apparent recoveries of 80-96% in various water matrices. nih.gov

Table 1: Performance Characteristics of an Ion Chromatography Method for Guanidine Compounds

| Parameter | Value | Detection Method | Reference |

|---|---|---|---|

| Detection Limits (LOD) | 5-30 µg L-1 | IPAD | nih.gov |

| Detection Limits (LOD) | 2-66 µg L-1 | Suppressed Conductivity & UV-vis | nih.gov |

| Peak Area Precision (RSD) | 0.01-2.89% | IPAD, CD, UV-vis | nih.gov |

| Apparent Recoveries | 80-96% | Not Specified | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials, including salts of guanidine derivatives. anton-paar.com This non-destructive method provides detailed information about the atomic arrangement, crystal lattice, and phase composition. anton-paar.comucmerced.edu

The analysis of guanidinium (B1211019) salts by XRD reveals key structural features. For example, the crystal structure of guanidinium chloride, C(NH₂)₃⁺Cl⁻, has been determined to be orthorhombic with the space group Pbca. researchgate.net The guanidinium ion is planar and exhibits C₃ᵥ symmetry. researchgate.net The crystal structure is stabilized by extensive hydrogen bonds between the nitrogen atoms of the guanidinium ion and the chloride ions. researchgate.net The ability of the guanidinium cation to form multiple hydrogen bonds contributes to the formation of well-ordered crystalline salts, which are amenable to XRD analysis. griffith.edu.au

XRD is essential for:

Phase Identification: Comparing the diffraction pattern of an unknown sample to a database of known patterns allows for the identification of the crystalline phases present. ucmerced.edu

Quantitative Phase Analysis: The intensity of the diffraction peaks is proportional to the amount of the corresponding crystalline phase in a mixture. mdpi.com

Crystal Structure Determination: Analysis of single-crystal XRD data allows for the precise determination of bond lengths, bond angles, and unit cell dimensions. researchgate.net

While a specific XRD structure for this compound was not found in the provided context, the principles of XRD analysis applied to other guanidinium salts, like guanidinium chloride, are directly relevant for elucidating its solid-state structure.

Table 3: Crystallographic Data for Guanidinium Chloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| Lattice Constant (a) | 9.184 Å | researchgate.net |

| Lattice Constant (b) | 13.039 Å | researchgate.net |

| Lattice Constant (c) | 7.765 Å | researchgate.net |

| Average C-N distance | 1.323 Å | researchgate.net |

Quantitative Analytical Method Development and Validation

The development and validation of quantitative analytical methods are critical for ensuring the accuracy, reliability, and reproducibility of results for guanidine derivatives. Validation is performed according to established guidelines, such as those from the United States Pharmacopeia (USP). thermofisher.com

A key aspect of method development is the selection of the appropriate analytical technique and conditions. For instance, a quantitative method for seven guanidine derivatives in water was developed using solid-phase extraction followed by LC-MS/MS. nih.gov The method was validated for several parameters. nih.gov

The validation of an analytical method typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A study on guanidine derivatives showed linearity with r > 0.995 in the range of 0.05–250 ng mL⁻¹ for several compounds. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. For an IC method for guanidine, accuracy was demonstrated by spiking a simulated matrix at three different levels, with all levels yielding good recoveries. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD). For an IC method, RT RSDs were ≤0.44%, and peak area RSDs were ≤2.11%. thermofisher.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LC-MS method for guanidine after derivatization reported an LLOQ of 47.9 nM. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Robustness studies for an IC method involved varying eluent concentration and testing on different columns. thermofisher.com

Table 4: Validation Parameters for a Guanidine Assay by Ion Chromatography

| Validation Parameter | Result | Reference |

|---|---|---|

| Accuracy (Recovery) | Good recoveries at 3 spike levels | thermofisher.com |

| Precision (RT RSD) | ≤0.44% | thermofisher.com |

| Precision (Peak Area RSD) | ≤2.11% | thermofisher.com |

| Linearity | Validated according to USP <1225> | thermofisher.com |

| Robustness | Method robust to variations in parameters | thermofisher.com |

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to explore the conformational landscape and intermolecular interactions of 1-(4-Phenoxyphenyl)guanidine. mdpi.commdpi.comnih.gov Techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations enable the study of the molecule's dynamic behavior and its interactions with its environment.

These simulations can predict the most stable three-dimensional arrangements of the molecule, which are crucial for understanding its biological activity and physical properties. For instance, the relative orientations of the phenoxy and phenyl rings, as well as the conformation of the guanidine (B92328) group, can be investigated. MD simulations can further provide insights into how the molecule interacts with solvent molecules or biological macromolecules, such as proteins, by simulating their movements over time.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of this compound with a high degree of accuracy. mdpi.comnih.govstackexchange.com DFT calculations are instrumental in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Elucidation of Electronic Properties (e.g., NBO, MEP)

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are two key DFT-based tools used to understand the electronic properties of this compound. mdpi.comnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution, intramolecular and intermolecular interactions, and charge transfer within the molecule. It can identify key orbital interactions that contribute to the molecule's stability. For this compound, NBO analysis can elucidate the delocalization of lone pair electrons on the nitrogen atoms of the guanidine group and the π-systems of the aromatic rings.

Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the guanidine moiety, indicating their susceptibility to protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the guanidine group would exhibit positive potential.

| Electronic Property | Information Provided | Relevance to this compound |

| Natural Bond Orbital (NBO) | Electron density distribution, orbital interactions, charge transfer. | Understanding the stability and electronic delocalization within the guanidine and aromatic moieties. |

| Molecular Electrostatic Potential (MEP) | Regions of positive and negative electrostatic potential. | Predicting sites for electrophilic and nucleophilic attack, and hydrogen bonding interactions. |

Conformational Analysis of this compound

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. mdpi.comnih.gov DFT calculations can be employed to perform a detailed conformational analysis by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer. The key rotatable bonds in this compound are the C-O bond of the ether linkage and the C-N bond connecting the phenyl ring to the guanidine group. The relative energies of the different conformers can identify the most stable, low-energy structures. This information is crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.

Investigation of Tautomeric Forms and Stability

The guanidine group is known to exhibit tautomerism, and this compound is no exception. stackexchange.com Tautomers are isomers that differ in the position of a proton and a double bond. DFT calculations are highly effective in determining the relative stabilities of the possible tautomeric forms. For a monosubstituted guanidine like this compound, several tautomers can exist. By calculating the electronic energy and Gibbs free energy of each tautomer, their relative populations at equilibrium can be predicted. These studies are critical as different tautomers can have distinct chemical reactivities and biological activities.

Basicity and Protonation State Studies of the Guanidine Moiety

The guanidine group is one of the strongest organic bases, and this high basicity is a defining characteristic of this compound. stackexchange.comrsc.org DFT calculations can be used to study the basicity and protonation state of the guanidine moiety. The proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase, can be calculated to quantify the intrinsic basicity.

Upon protonation, the positive charge in the resulting guanidinium (B1211019) ion is delocalized over the three nitrogen atoms through resonance, which accounts for its high stability and the strong basicity of the parent guanidine. DFT can model the structure and charge distribution of the protonated form of this compound, confirming that the proton adds to the imino nitrogen to form a highly stabilized cation.

Theoretical Studies on Intermolecular Interactions

The way this compound molecules interact with each other and with other molecules is governed by a variety of intermolecular forces. mdpi.commdpi.comnih.govresearchgate.net Theoretical studies are essential for understanding these interactions, which are fundamental to the compound's physical properties, such as its melting point, solubility, and crystal structure.

The primary intermolecular interaction for this compound is hydrogen bonding. The guanidine group has both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the imino nitrogen). This allows for the formation of extensive hydrogen bond networks. DFT calculations can be used to determine the geometry and energy of these hydrogen bonds.

Hydrogen Bonding Networks

The guanidine group is a versatile donor and acceptor of hydrogen bonds, a characteristic that is central to its molecular interactions. Computational models can predict the geometry and energy of these bonds. In the case of this compound, the guanidinium group, in its protonated state, can form extensive hydrogen-bonding networks. nih.govrsc.org First-principles calculations, often employing density-functional theory (DFT), can quantify these interactions. nih.gov

Studies on similar guanidinium-containing systems reveal that N-H…O and N-H…N interactions are prevalent. rsc.org For this compound, the terminal -NH2 groups and the central -NH- group can act as hydrogen bond donors. Potential acceptors could be solvent molecules like water, or functional groups on a biological target. The phenoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Theoretical studies on guanidinium interactions with amino acid residues have categorized hydrogen-bonded pairs into types such as parallel, bifurcated, and single hydrogen-bonded, with distinct interaction strengths. rsc.org

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor Group | Acceptor Atom/Group | Interaction Type |

|---|---|---|

| Guanidinium N-H | Water (Oxygen) | Intermolecular |

| Guanidinium N-H | Carbonyl (Oxygen) | Intermolecular |

Charge Pairing and Electrostatic Interactions

The guanidinium group of this compound is typically protonated under physiological conditions, carrying a positive charge that is delocalized over its three nitrogen atoms. This charge is fundamental to its electrostatic interactions with anionic species. nih.gov These charge-assisted interactions are significantly stronger than conventional hydrogen bonds. mdpi.com

Computational analyses, such as mapping the electrostatic potential (ESP) onto the molecule's electron density surface, can visualize the charge distribution. For the guanidinium ion, the positive potential is distributed across the planar structure, while the hydrogens carry a partial positive charge, making them potent interaction sites. nih.gov These electrostatic interactions are critical in various environments, from buffer solutions to the active sites of enzymes. rsc.org

Table 2: Calculated Interaction Energies for Guanidinium with Anionic Species (Illustrative)

| Interacting Species | Interaction Energy (kcal/mol) |

|---|---|

| Guanidinium - Acetate | -80 to -100 |

| Guanidinium - Phosphate (B84403) | -100 to -120 |

Note: These are representative values from computational studies of the guanidinium ion and may vary for this compound.

Cation-π Interactions

Cation-π interactions are noncovalent forces between a cation and the electron-rich face of a π system, such as a phenyl ring. proteopedia.orgwikipedia.org The protonated guanidinium group of this compound can engage in such interactions with its own phenyl and phenoxy rings (intramolecularly) or with other aromatic systems (intermolecularly). nih.govnih.gov

Theoretical studies using DFT methods have been instrumental in characterizing the geometry and energetics of these interactions. nih.gov The guanidinium cation can interact with aromatic rings in either a stacked or a T-shaped geometry. nih.gov The strength of this interaction is significant, often comparable to that of hydrogen bonds. wikipedia.org The presence of the phenoxy group provides an additional aromatic ring, potentially leading to complex intramolecular or intermolecular stacking arrangements.

Computational models have shown that arginine, which contains a guanidinium group, is more likely to form cation-π interactions than other cationic amino acids like lysine. nih.gov This propensity is attributed to the delocalized charge of the guanidinium ion.

Table 3: Geometries of Cation-π Interactions

| Interaction Geometry | Description |

|---|---|

| Stacked | The plane of the guanidinium group is parallel to the plane of the aromatic ring. nih.gov |

Computational Analysis of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become a standard tool for elucidating reaction mechanisms in organic chemistry. chemrxiv.org For reactions involving this compound, computational chemistry can be used to model the transition states and intermediates, providing insights into the reaction kinetics and thermodynamics.

For instance, in a potential synthetic route or a metabolic pathway, DFT calculations can map out the potential energy surface of the reaction. This allows for the determination of activation barriers and reaction energies. Such studies can help in optimizing reaction conditions or in understanding the biological activity of the compound. While specific reaction mechanism studies for this compound are not widely published, the methodologies are well-established for related compounds.

Theoretical Insights into Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant charge separation can exhibit Non-Linear Optical (NLO) properties. These materials have applications in optoelectronics and photonics. nih.gov The structure of this compound, with its aromatic rings and the polarizable guanidinium group, suggests it could have NLO potential.

Theoretical calculations are a primary method for predicting the NLO response of a molecule. nih.gov By employing quantum chemical methods like DFT and time-dependent DFT (TD-DFT), it is possible to calculate molecular polarizability (α) and hyperpolarizabilities (β, γ). nih.govnih.gov These parameters quantify the NLO response. A large difference in the dipole moment between the ground and excited states, often associated with intramolecular charge transfer, is a key indicator of a strong NLO response. researchgate.net

Computational studies can explore how modifications to the molecular structure of this compound, such as the addition of electron-donating or electron-withdrawing groups to the phenyl rings, could enhance its NLO properties.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lysine |

Chemical Reactivity and Derivatization

Reactions of the Guanidine (B92328) Functional Group

The guanidine group, with its unique Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is strongly basic and a potent nucleophile. These characteristics drive its reactivity in a variety of chemical transformations.

Cyclization Reactions and Heterocycle Formation

The guanidine moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems, owing to its ability to act as a binucleophile. Reactions with 1,3-dicarbonyl compounds or their synthetic equivalents are a common strategy for constructing pyrimidine rings. nih.govnih.govmdpi.com For instance, the reaction of an N-arylguanidine with a β-ketoester would be expected to proceed via initial nucleophilic attack of a guanidine nitrogen onto the ester carbonyl, followed by intramolecular condensation with the ketone to form a dihydropyrimidine (B8664642), which can then be oxidized to the aromatic pyrimidine.

Similarly, reactions with 1,3-diketones would follow a comparable pathway to yield substituted pyrimidines. The classical Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with a guanidine (or amidine), exemplifies this approach. mdpi.com

The formation of 1,3,5-triazines is another important cyclization reaction for guanidines. nih.govorganic-chemistry.org This can be achieved through various methods, including the reaction of a guanidine with two equivalents of an imidate or through a three-component reaction involving an imidate, an amide or aldehyde, and a guanidine. organic-chemistry.org The general approach for synthesizing substituted 1,3,5-triazines often starts with cyanuric chloride, where the chlorine atoms are sequentially substituted by nucleophiles. A guanidine can act as one of these nucleophiles. nih.gov

A summary of potential cyclization reactions is presented below:

| Reactant | Expected Heterocyclic Product |

| β-Diketone | 2-Amino-4,6-disubstituted-pyrimidine |

| β-Ketoester | 2-Amino-4-hydroxy-6-substituted-pyrimidine |

| Cyanuric Chloride (stepwise substitution) | Substituted 1,3,5-triazine |

Alkylation and Acylation of Guanidines

The nitrogen atoms of the guanidine group are nucleophilic and can undergo alkylation and acylation reactions. The introduction of alkyl or acyl groups can significantly modify the electronic and steric properties of the guanidine moiety.

Alkylation: N-alkylation of guanidines can be achieved using various alkylating agents such as alkyl halides. acsgcipr.orgrsc.orgrsc.org The reaction typically proceeds via an SN2 mechanism. Due to the presence of multiple nitrogen atoms, a mixture of mono-, di-, and tri-alkylated products can be formed, and controlling the selectivity can be challenging. The specific site of alkylation (which nitrogen atom is alkylated) will depend on steric hindrance and the electronic environment of each nitrogen. In the case of 1-(4-phenoxyphenyl)guanidine, the exocyclic nitrogen atoms are generally more accessible for alkylation.

Acylation: Acylation of guanidines can be accomplished using acylating agents like acid chlorides or acid anhydrides. reddit.comrsc.orgrsc.orgresearchgate.net This reaction introduces an acyl group onto one of the nitrogen atoms, forming an N-acylguanidine. The acylation generally occurs at the most nucleophilic nitrogen atom. Similar to alkylation, controlling the degree of acylation can be a synthetic challenge.

These reactions are summarized in the following table:

| Reaction | Reagent | Expected Product |

| Alkylation | Alkyl Halide (e.g., R-Br) | N-Alkyl-1-(4-phenoxyphenyl)guanidine |

| Acylation | Acid Chloride (e.g., R-COCl) | N-Acyl-1-(4-phenoxyphenyl)guanidine |

Condensation Reactions with Carbonyl Compounds

The nucleophilic nitrogen atoms of the guanidine group can participate in condensation reactions with aldehydes and ketones to form imine derivatives (Schiff bases) or can lead to the formation of heterocyclic rings. researchgate.netdntb.gov.ualibretexts.org The initial step involves the nucleophilic attack of a guanidine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a C=N double bond. If the carbonyl compound contains another electrophilic center, intramolecular cyclization can occur, leading to the formation of various heterocycles. nih.gov

Reactivity of the Phenoxyphenyl Moiety

The phenoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-directing and activating substituent on the phenyl ring to which it is attached. tiwariacademy.comorganicmystery.com Similarly, the guanidine group, being electron-donating, will also activate the phenyl ring it is directly attached to, directing incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic rings can be achieved using appropriate halogenating agents, typically in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. byjus.comnih.govmasterorganicchemistry.comdoubtnut.com

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic rings using alkyl halides or acyl halides in the presence of a Lewis acid catalyst.

The exact position of substitution will be influenced by the combined directing effects of the phenoxy and guanidine groups, as well as steric factors.

Formation of Complex Guanidine Structures and Adducts

The synthesis of more complex guanidine-containing molecules often involves the strategic introduction of the guanidine functionality at a specific stage of the synthesis. nih.govnih.gov This can be achieved through guanidinylation reactions, where a primary amine is treated with a guanidinylating agent. For instance, a derivative of this compound could be synthesized by reacting 4-phenoxyaniline (B93406) with a suitable guanidinylating reagent.

Furthermore, the basic nature of the guanidine group allows it to form stable salts (adducts) with various acids. These guanidinium (B1211019) salts often exhibit different solubility and reactivity profiles compared to the free base.

Chemical Transformations for Structure-Activity Relationship Studies (Excluding Biological Outcomes)

To explore structure-activity relationships (SAR), systematic chemical modifications of a lead compound are performed. nih.govnih.govsemanticscholar.orgoncodesign-services.comdrugdesign.org For this compound, these transformations would focus on altering specific structural features to understand their influence on the molecule's properties.

Key modifications could include:

Substitution on the Phenoxyphenyl Moiety: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl rings of the phenoxyphenyl group.

Modification of the Guanidine Group: N-alkylation or N-acylation to introduce different functional groups and alter the basicity and lipophilicity.

Introduction of Linkers: Inserting spacer units between the phenoxyphenyl moiety and the guanidine group to vary the distance and flexibility between these two components.

These chemical transformations would generate a library of analogs, allowing for a systematic investigation of how structural changes impact the physicochemical properties of the molecule.

Academic and Industrial Applications Non Biological Focus

Catalysis and Organocatalysis

The guanidine (B92328) moiety is a cornerstone of modern organocatalysis due to its exceptional properties as a strong, non-nucleophilic organic base and its ability to act as a hydrogen-bond donor when protonated.

Chiral Guanidines in Asymmetric Catalysis

Chiral guanidines have become powerful tools in asymmetric synthesis, enabling the creation of single-enantiomer products with high efficiency and stereoselectivity. sigmaaldrich.comchemsrc.com These organocatalysts operate through their strong Brønsted basicity and their capacity for hydrogen-bond donation. sigmaaldrich.com By incorporating a chiral scaffold, these molecules can create a stereochemically defined environment around the reactants, directing the formation of one enantiomer over the other.

The combination of a highly basic guanidine unit with a chiral backbone allows these catalysts to deprotonate a pro-nucleophile, forming a chiral ion pair. This ion pair then reacts with an electrophile within the catalyst's chiral pocket, controlling the stereochemical outcome of the reaction. Structurally diverse chiral guanidines, including bicyclic, monocyclic, and acyclic types, have been developed for numerous asymmetric transformations. sigmaaldrich.com While specific studies employing 1-(4-Phenoxyphenyl)guanidine in a chiral form for asymmetric catalysis are not prominent in the literature, its core structure is amenable to modification for such purposes.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Guanidines

| Reaction Type | Catalyst Type | Role of Guanidine | Typical Outcome |

|---|---|---|---|

| Michael Addition | Chiral Bicyclic Guanidine | Brønsted Base | High Enantioselectivity (ee) |

| Mannich Reaction | Chiral Bis-guanidine | Brønsted Base / H-bond Donor | High Diastereo- and Enantioselectivity |

| Aldol Reaction | Chiral Acyclic Guanidine | Brønsted Base | Good to Excellent ee |

This table illustrates the general utility of the chiral guanidine functional group. Specific performance data for this compound derivatives is not available.

Guanidines as Organic Bases in Chemical Reactions

Guanidines are among the strongest neutral organic bases, sometimes referred to as "superbases". This strong basicity stems from the delocalization of the positive charge over three nitrogen atoms in the corresponding protonated form, the guanidinium (B1211019) ion. This resonance stabilization makes the parent guanidine highly motivated to accept a proton.

In organic synthesis, guanidines like 1,1,3,3-tetramethylguanidine (B143053) (TMG) are frequently used as catalysts or reagents for reactions requiring a strong, non-nucleophilic base, such as dehydrohalogenations, isomerizations, and condensation reactions. Their high basicity, coupled with good solubility in organic solvents, offers a significant advantage over many inorganic bases. The phenoxyphenyl group in this compound would likely influence its solubility and steric profile compared to simpler alkyl guanidines, potentially offering unique catalytic properties, though specific research on this is limited.

Materials Science Applications

The guanidinium cation, the protonated form of guanidine, is a versatile building block in materials science. Its planar structure, charge delocalization, and ability to form multiple, directional hydrogen bonds make it ideal for designing functional materials.

Supramolecular Chemistry and Assembly

The guanidinium group is a superb structural motif for supramolecular chemistry. It can form robust, bidentate hydrogen bonds with oxoanions like carboxylates, phosphates, and sulfates. This predictable and strong interaction is exploited to build complex, self-assembling supramolecular structures. For instance, researchers have used the complementary pairing between guanidinium and phosphate (B84403) groups to construct artificial double-helical structures, mimicking the assembly of DNA. The planar and rigid nature of the guanidinium ion, combined with its hydrogen-bonding capabilities, allows for the creation of ordered networks and host-guest complexes. The aryl-ether-aryl structure of this compound provides a scaffold that could be functionalized to direct such self-assembly processes, although specific examples have not been reported.

Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as designer solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. Guanidinium cations are excellent candidates for forming ILs. The delocalized positive charge and the ability to attach various substituent groups to the nitrogen atoms allow for fine-tuning of the IL's physical properties, such as melting point, viscosity, and solubility. chemsrc.com

Table 2: Properties and Applications of Guanidinium-Based Ionic Liquids

| Cation Type | Key Properties | Potential Applications |

|---|---|---|

| Hexa-alkyl-guanidinium | Low melting point, high thermal stability | Electrolytes, reaction media, gas absorption |

| Cyclic Guanidinium | Robust, good solubility | Phase-transfer catalysis, electrolytes |

This table provides a general overview of the field. Data for ILs based on this compound is not available.

Noncovalent Interactions in Advanced Materials Design

The design of advanced materials increasingly relies on the precise control of noncovalent interactions, such as hydrogen bonding and π-π stacking. The guanidinium cation is exemplary in this regard. Its ability to act as a multi-directional hydrogen bond donor is a key feature in crystal engineering and the design of functional polymers.

Furthermore, the delocalized positive charge of the guanidinium group can engage in cation-π interactions with electron-rich aromatic systems. These interactions are crucial in molecular recognition and the assembly of supramolecular structures. The structure of this compound, containing two phenyl rings, presents opportunities for both hydrogen bonding (via the guanidinium group) and π-π stacking or cation-π interactions, making its derivatives potentially interesting candidates for the rational design of new functional materials. However, the exploration of this potential remains a subject for future research.

Molecular Recognition and Host-Guest Chemistry

The guanidinium group is a cornerstone of molecular recognition due to its planar structure, positive charge, and capacity to act as a multipoint hydrogen bond donor. This functionality is pivotal in the interaction of this compound with various host molecules in supramolecular chemistry.

The primary driving forces for the molecular recognition capabilities of this compound are:

Hydrogen Bonding: The guanidinium moiety can form multiple, directionally specific hydrogen bonds. This interaction is crucial for binding with host molecules that possess hydrogen bond acceptor sites, such as carboxylates, phosphates, and sulfonates.

Electrostatic Interactions: As a cation, the guanidinium group readily engages in strong electrostatic (ion-pairing) interactions with anionic guests or host molecules.

Hydrophobic Interactions: The phenoxyphenyl tail provides a significant nonpolar surface area, enabling hydrophobic interactions which are critical for binding within the cavities of host molecules like cyclodextrins and calixarenes in aqueous media.

In host-guest chemistry, this compound can act as a guest molecule, fitting into the cavities of larger host structures. The selection of the host is determined by the size and chemical nature of its internal cavity. The phenoxyphenyl group requires a host with a sufficiently large and hydrophobic cavity, while the guanidinium group can interact with functional groups on the rim of the host or with co-bound anions. nih.govresearchgate.net For instance, new molecular clips containing guanidine have demonstrated a high affinity for aromatic guest molecules. rsc.org The compatibility between the guest (this compound) and the host is a key determinant of the stability of the resulting supramolecular complex. researchgate.net

Table 1: Host-Guest System Interactions with Guanidinium-Containing Guests

| Host Type | Cavity Characteristics | Primary Interaction with Guest | Potential Application |

|---|---|---|---|

| Cyclodextrins | Hydrophobic Interior, Hydrophilic Exterior | Hydrophobic interaction with the phenoxyphenyl tail | Solubilization, Controlled Release |

| Calixarenes | Tunable Hydrophobic Cavity, Functionalizable Rims | Cation-π and hydrophobic interactions; H-bonding with rim groups | Ion Sensing, Catalysis |

| Cucurbiturils | Hydrophobic Cavity, Carbonyl Portals | Hydrophobic interactions and ion-dipole interactions at portals | Molecular Encapsulation, Sensing |

| Crown Ethers | Hydrophilic Cavity, Size-Selective for Cations | Hydrogen bonding with the guanidinium group | Anion Recognition (via anion pairing) |

Applications as Synthetic Intermediates for Complex Organic Molecules

Guanidines are versatile building blocks in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocycles. bohrium.comresearchgate.net The compound this compound serves as a valuable intermediate due to the reactive nature of its guanidine moiety, which contains multiple nucleophilic nitrogen atoms.

Guanidines are powerful bases and can be used to catalyze various organic reactions. dcfinechemicals.com Their primary application as synthetic intermediates is in condensation reactions with molecules containing two or more electrophilic centers. These reactions lead to the formation of diverse heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Key synthetic transformations involving guanidine intermediates include:

Pyrimidine Synthesis: Guanidines react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines, a core structure in many biologically active molecules. bohrium.com

Imidazole (B134444) Synthesis: Reaction with α-dicarbonyl compounds can yield imidazole derivatives. bohrium.com

Triazine Synthesis: Condensation with appropriate precursors can lead to the formation of triazine rings. bohrium.com

The Biginelli reaction, a multi-component condensation, can utilize guanidines, an aldehyde, and a β-ketoester to synthesize dihydropyrimidine (B8664642) derivatives, showcasing the utility of guanidines in creating complex heterocyclic structures in a single step. nih.gov The phenoxyphenyl substituent in this compound is carried through these synthetic transformations, imparting specific properties such as increased lipophilicity and potential for π-stacking interactions in the final molecule.

Table 2: Heterocyclic Synthesis from Guanidine Intermediates

| Reactant Type | Resulting Heterocycle | General Reaction |

|---|---|---|

| 1,3-Dicarbonyl Compound | Pyrimidine | Cyclocondensation |

| α-Diketone | Imidazole | Cyclocondensation |

| β-Ketoester + Aldehyde | Dihydropyrimidine | Biginelli Reaction |

| Cyanoguanidine | Biguanide (B1667054) | Addition/Condensation |

Environmental Analytical Methodologies

The detection of guanidine derivatives in environmental matrices like water is an area of growing interest. The analytical methods for these compounds are designed for high sensitivity and selectivity, focusing on the principle of detection rather than the ecological impact of the pollutants.

The primary technique for the trace analysis of guanidinium compounds is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . nih.govresearchgate.net This method offers excellent selectivity and low detection limits, making it suitable for complex environmental samples. nih.gov

The detection principle involves several key steps:

Sample Preparation and Extraction: Environmental samples, such as river or wastewater, are first filtered. The target analytes are then concentrated and isolated from the sample matrix using Solid-Phase Extraction (SPE). nih.gov This step is crucial for removing interfering substances and enriching the analyte to a detectable concentration.

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. For polar compounds like guanidines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often chosen for optimal separation from other components in the extract. nih.gov

Derivatization (Optional): To enhance detection sensitivity, especially for fluorescence or UV-Vis detection, guanidines can be derivatized. For instance, reaction with benzoin (B196080) produces a fluorescent derivative, although this is more common in methods other than MS/MS. nih.govaau.dkresearchgate.net For mass spectrometry, derivatization is typically not required.

Mass Spectrometric Detection: After separation, the analyte enters the mass spectrometer. It is first ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar and charged molecules like this compound. In the tandem mass spectrometer, a specific precursor ion (corresponding to the molecular weight of the target compound) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and quantitative accuracy. nih.gov

The use of isotopically labeled internal standards is recommended to ensure high accuracy by correcting for matrix effects and variations in extraction recovery. nih.gov

Table 3: Analytical Methodology for Guanidine Derivatives

| Step | Technique | Principle | Purpose |

|---|---|---|---|

| Extraction | Solid-Phase Extraction (SPE) | Differential partitioning of analyte between solid and liquid phases | Concentrate analyte and remove matrix interferences |

| Separation | Liquid Chromatography (LC) | Differential partitioning between stationary and mobile phases | Separate analyte from other compounds in the extract |

| Ionization | Electrospray Ionization (ESI) | Formation of gas-phase ions from solution | Prepare analyte for mass analysis |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass-to-charge ratio analysis of precursor and product ions | Provide selective and sensitive quantification |

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of guanidine (B92328) derivatives often involves harsh reagents or produces undesirable byproducts, such as the flammable and malodorous methanethiol (B179389) from S-methylisothiouronium salts. mdpi.com The future of chemical synthesis for compounds like 1-(4-Phenoxyphenyl)guanidine lies in the development of methodologies that are not only efficient but also environmentally benign.

Key areas for future research include:

Green Chemistry Approaches: Exploration into one-pot synthesis methods using recyclable reagents, such as tetrabutylphosphonium (B1682233) tribromide (TBPTB) in reactions between isothiocyanates and amines, presents a promising sustainable route. benthamdirect.comresearchgate.net Adapting such methods for the synthesis of this compound could significantly reduce waste and improve process efficiency.

Electrochemical and Photochemical Synthesis: Recent advancements have demonstrated the viability of electrochemical synthesis of guanidines in aqueous media and metal-free synthesis using visible light photocatalysis. researchgate.net These techniques operate under mild conditions and utilize non-toxic solvents like water, aligning with the principles of green chemistry. researchgate.net Applying these innovative energy sources to drive the formation of this compound is a critical next step.

Catalysis-Driven Reactions: The use of transition metal catalysts or organocatalysts can open new, highly selective pathways for guanidine synthesis. rsc.org For instance, zinc-catalyzed reactions of aromatic amines with carbodiimides have been shown to be effective. google.com Research should focus on identifying specific catalysts that can efficiently construct the this compound scaffold from readily available precursors.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | Involves reaction of isothiocyanates with amines using a recyclable reagent like TBPTB. benthamdirect.com | Streamlined process, reduced waste, improved atom economy. |

| Electrochemical Synthesis | Utilizes an undivided cell setup in aqueous media with NaI as a mediator. researchgate.net | Environmentally friendly solvent (water), ambient temperature operation. |

| Visible Light Photocatalysis | Employs a metal-free photocatalyst in water to convert thiourea (B124793) precursors. researchgate.net | Use of a renewable energy source, non-toxic solvent, mild conditions. |

| Transition Metal Catalysis | Enhances classical guanidine synthesis methods and enables novel reaction pathways. rsc.org | High efficiency and selectivity, potential for asymmetric synthesis of derivatives. |

Exploration of Undiscovered Academic and Industrial Applications

The guanidine group is a privileged scaffold in medicinal chemistry, known for its ability to engage in crucial non-covalent interactions like hydrogen bonding and charge pairing with biological targets. nih.govsci-hub.se While the parent compound, guanidine, has applications ranging from polymer production to explosives, its derivatives possess a vast and diverse range of biological activities. xgchemicals.comwikipedia.orgresearchgate.net The future for this compound involves systematically exploring its potential in both academic and industrial spheres.

Therapeutic Agent Development: Building on the known activities of other guanidine derivatives, this compound should be investigated as a candidate for various therapeutic areas. Its potential as an anticancer agent, by analogy to derivatives that bind to the minor groove of DNA, warrants significant investigation. nih.gov Furthermore, its structure makes it a candidate for screening in antidiabetic, anti-inflammatory, and broad-spectrum antimicrobial assays. benthamdirect.comresearchgate.netacs.org

Industrial Materials and Processes: The phenoxyphenyl moiety could impart unique properties, such as thermal stability or altered solubility, making it a valuable building block in materials science. Future research could explore its use as a monomer or additive in the synthesis of specialized polymers and resins. xgchemicals.com Its potential as a catalyst, a ligand for metal complexation in wastewater treatment, or as an active ingredient in agricultural formulations like pesticides are also unexplored avenues. xgchemicals.comresearchgate.netresearchgate.net

Molecular Recognition and Sensing: The guanidinium (B1211019) group is adept at binding anions. sci-hub.se This property could be harnessed to develop this compound-based sensors for detecting specific anions, such as phosphates or carboxylates, in biological or environmental samples.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. Applying this integrated approach to this compound can accelerate discovery and provide deep mechanistic insights.

Computational Screening and Design: In silico methods are essential for predicting the behavior of molecules. Molecular docking can be used to screen this compound against vast libraries of biological targets, identifying potential therapeutic applications. nih.govnih.gov Density Functional Theory (DFT) calculations can provide detailed information on the molecule's electronic structure, reactivity (e.g., HOMO-LUMO gap, electrophilicity index), and stability, guiding the design of more potent derivatives. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess its drug-like properties early in the development process. researchgate.netnih.gov

Experimental Validation: Computational predictions must be anchored by robust experimental data. Techniques like electronic absorption spectroscopy can confirm and quantify the binding interactions between this compound and biological macromolecules such as DNA. nih.govnih.gov The integration of these approaches allows for a rational design cycle, where computational predictions guide experimental work, and the results, in turn, refine the computational models. A recent study on novel guanidine derivatives highlighted this synergy, where molecular docking scores were strongly correlated with experimentally determined DNA binding constants. nih.govrsc.org

| Computational Method | Application in Future Research | Key Parameters |

| Molecular Docking | Predicting binding affinity and mode to biological targets (e.g., enzymes, DNA). nih.gov | Binding Energy (kcal/mol), Hydrogen Bonding Interactions. |

| Density Functional Theory (DFT) | Understanding electronic properties and chemical reactivity. nih.gov | HOMO/LUMO Energies (eV), Chemical Hardness (η), Electrophilicity Index (ω). |

| ADMET Prediction | Assessing pharmacokinetic and toxicity profiles for drug development. researchgate.net | Solubility, Permeability, Potential Toxicities. |

Innovations in High-Throughput Characterization and Analytical Techniques

As research into this compound and its derivatives expands, the need for rapid, sensitive, and reliable analytical methods becomes paramount. Future work should focus on moving beyond classical techniques to embrace high-throughput and advanced characterization technologies.

Advanced Separation Techniques: While High-Performance Liquid Chromatography (HPLC) is a workhorse for analyzing guanidines, many methods require cumbersome pre-analysis derivatization steps. thermofisher.comdtic.mil A key research direction is the development of direct analysis methods. Ion Chromatography (IC) with suppressed conductivity detection, for example, has been successfully applied to the determination of guanidine in pharmaceutical formulations without derivatization, offering a rapid 8-minute run time. thermofisher.com

High-Throughput Synthesis and Screening: The use of microfluidic hardware for the synthesis of guanidine derivatives is an emerging area that could dramatically accelerate the creation of compound libraries for screening. acs.org Coupling such synthetic methods with high-throughput biological assays would enable the rapid identification of new applications for this compound and its analogues.

Novel Detection Methods: For specific applications, novel detection systems could be developed. For instance, colorimetric probes based on the aggregation of polyhexamethylene guanidine hydrochloride-stabilized silver nanoparticles have been used to detect anions like pyrophosphate and sulfate. nih.gov Developing similar systems where this compound acts as the recognition element could lead to simple, rapid, and potentially visual detection methods for various analytes.

Q & A

Q. Methodological Recommendations :

- Replicate experiments under standardized conditions (e.g., solvent, temperature).

- Cross-validate using multiple techniques (e.g., FT-IR + NMR + XRD).

- Report detailed experimental protocols to enable reproducibility .

What safety precautions are critical when handling this compound derivatives?

Q. Basic Research Focus

Q. Advanced Hazard Mitigation :

- Monitor for byproducts (e.g., nitrates) during synthesis, which may pose explosive risks (H200 series) .

- Conduct toxicity screening for novel derivatives using in vitro assays (e.g., cytotoxicity on HEK293 cells) .

How can researchers design experiments to study the environmental impact of this compound?

Q. Advanced Research Focus

- Sorption-Desorption Studies : Apply the Freundlich equation to model soil interactions, as done for guanidine metabolites of imidacloprid .

- Parameters : Organic carbon content, pH, and ionic strength of soil.

- Analytical Method : HPLC-MS to quantify compound persistence.

- Ecotoxicity Testing : Use Daphnia magna or soil microbiota to assess acute/chronic effects .

What computational tools are effective for predicting the reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Model reaction pathways (e.g., tautomerization energy barriers) .

- LFER Models : Predict pKa using substituent parameters (σ, π) and bond-length descriptors.

- Software : Gaussian, ChemAxon, or AIBLHiCoS for structure-property correlations .

How can structural modifications enhance the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Rational Design : Introduce bioisosteres (e.g., trifluoromethyl groups) to improve metabolic stability .

- SAR Studies : Test analogs like 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (CAS 303094-67-9) for target selectivity .

- In Silico Screening : Docking studies with protein targets (e.g., ion channels or enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.